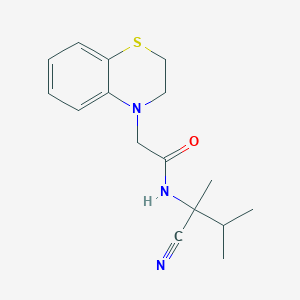

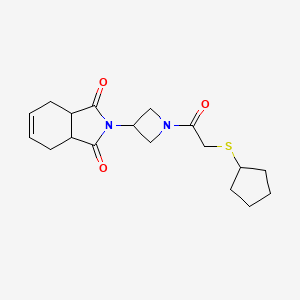

![molecular formula C22H18N6O2S2 B2697510 5-乙基-N-(3-(3-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]吡啄啉-6-基)苯基)噻吩-2-磺酰胺 CAS No. 891107-78-1](/img/structure/B2697510.png)

5-乙基-N-(3-(3-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]吡啄啉-6-基)苯基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom) . These rings are likely connected in a way that forms a larger, more complex structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitrogen atoms in the triazole and pyridazine rings could potentially act as nucleophiles in reactions . The sulfur atom in the thiophene ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in various solvents .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide:

Antibacterial Agents

This compound, containing a triazole moiety, has shown significant potential as an antibacterial agent. Triazole derivatives are known for their ability to inhibit bacterial growth by interfering with the synthesis of essential bacterial proteins . Research has demonstrated that such compounds can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in the fight against antibiotic-resistant strains .

Antifungal Applications

The triazole ring in this compound is also crucial in antifungal applications. Triazole-based antifungals work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. Compounds like fluconazole and voriconazole, which contain triazole rings, are widely used to treat fungal infections .

Anticancer Research

Triazole derivatives have been extensively studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of various cancer cell lines . The presence of the pyridazinyl and thiophene-sulfonamide groups in this compound may enhance its ability to target and kill cancer cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Agents

This compound’s structure suggests potential anti-inflammatory properties. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This makes them useful in treating conditions like arthritis and other inflammatory diseases .

Antiviral Applications

The triazole moiety is also beneficial in antiviral research. Compounds containing triazole rings have been found to inhibit viral replication by targeting viral enzymes and proteins . This compound could potentially be developed into antiviral drugs to treat infections caused by viruses such as HIV, hepatitis, and influenza .

Neuroprotective Agents

Research has indicated that triazole derivatives can have neuroprotective effects. They may protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The unique structure of this compound could provide a basis for developing new treatments for these conditions .

Antioxidant Properties

The compound’s structure suggests it may possess antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals and oxidative stress . This can be particularly beneficial in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .

Antidiabetic Applications

Triazole derivatives have also been explored for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . The specific structure of this compound might offer new avenues for developing antidiabetic drugs that are more effective and have fewer side effects .

These applications highlight the versatility and potential of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide in various fields of scientific research. Each application area offers a promising direction for further investigation and development.

A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives Therapeutic importance of synthetic thiophene

安全和危害

未来方向

作用机制

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound may affect multiple pathways, leading to various downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine compounds , suggesting that this compound may have similar properties.

Result of Action

Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

属性

IUPAC Name |

5-ethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S2/c1-2-18-8-11-21(31-18)32(29,30)27-17-7-3-5-15(13-17)19-9-10-20-24-25-22(28(20)26-19)16-6-4-12-23-14-16/h3-14,27H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCZHAJKSCILFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2697431.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2697436.png)

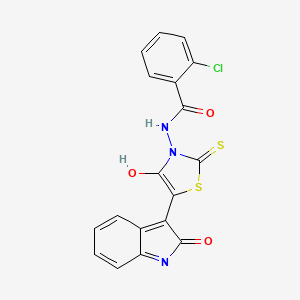

![N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697441.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2697446.png)

![5-[[2-[(3-Methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B2697447.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2697448.png)